Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane is a chemical compound with the molecular formula C14H21AsSn This compound is notable for its unique structure, which includes both arsenic and tin atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane typically involves the reaction of trimethylstannyl derivatives with arsenic-containing compounds. One common method includes the use of trimethylstannylindene as a starting material, which reacts with dimethylarsine under controlled conditions to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic and tin.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or organometallic reagents are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Arsenic oxides (e.g., As2O3) and tin oxides (e.g., SnO2).
Reduction: Lower oxidation state compounds of arsenic and tin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylstannyl Arylboronates: These compounds share the trimethylstannyl group and are used in similar synthetic applications.
Dimethylarsine Derivatives: Compounds containing dimethylarsine groups exhibit similar reactivity and applications.
Uniqueness
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane is unique due to the presence of both arsenic and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
Eigenschaften
CAS-Nummer |
192649-64-2 |
---|---|
Molekularformel |
C14H21AsSn |
Molekulargewicht |
382.95 g/mol |
IUPAC-Name |
dimethyl-(1-trimethylstannylinden-1-yl)arsane |
InChI |
InChI=1S/C11H12As.3CH3.Sn/c1-12(2)11-8-7-9-5-3-4-6-10(9)11;;;;/h3-8H,1-2H3;3*1H3; |
InChI-Schlüssel |
WIGKVJRURVLIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)C1(C=CC2=CC=CC=C21)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.